Product packaging for 3-Cyanopropylphenyldimethoxysilane(Cat. No.:CAS No. 204760-82-7)

3-Cyanopropylphenyldimethoxysilane

Cat. No.: B1585706
CAS No.: 204760-82-7
M. Wt: 235.35 g/mol
InChI Key: DYLNEUKFYBCJNO-UHFFFAOYSA-N
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Description

Overview of Organosilicon Chemistry and Functional Silanes in Materials Science

Organosilicon chemistry, a field centered on compounds containing carbon-silicon bonds, has become a cornerstone of modern materials science. wikipedia.org These hybrid compounds, known as organosilanes, uniquely merge the characteristics of inorganic materials, such as stability and weather resistance, with the flexibility and reactivity of organic compounds. sinosil.com The silicon-carbon bond is notably stable and, when combined with an alkyl group, imparts low surface energy and hydrophobicity. russoindustrial.ru In most organosilicon compounds, silicon is tetravalent with a tetrahedral geometry. wikipedia.org Compared to carbon-carbon bonds, silicon-carbon bonds are longer, weaker, and more polarized towards the more electronegative carbon atom. wikipedia.org

Functional organosilanes are a specific class of organosilanes with the general structure X-(CH₂)nSi(OR)₃, where 'X' is an organo-functional group (like amino, epoxy, or vinyl) and 'OR' is a hydrolyzable alkoxy group (such as methoxy (B1213986) or ethoxy). russoindustrial.ruresearchgate.net This dual functionality allows them to act as molecular bridges, coupling dissimilar materials like inorganic substrates and organic polymers. garzantispecialties.comonlytrainings.com The process typically involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netgarzantispecialties.com These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or, crucially, react with hydroxyl groups on the surface of inorganic materials (like glass, metals, or minerals) to form durable Si-O-M bonds (where M can be Si, Al, Fe, etc.). russoindustrial.runih.gov This ability to form strong interfacial bonds is fundamental to their widespread use as adhesion promoters, coupling agents, crosslinking agents, and surface modifiers in numerous applications, including composites, coatings, adhesives, and sealants. russoindustrial.ruonlytrainings.com

Importance of Tailored Organofunctional Groups in Silane (B1218182) Chemistry

The specific organofunctional group ("X" in the general formula) is critical as it dictates the silane's reactivity and compatibility with the organic matrix. The choice of this functional group is tailored to the specific polymer system and desired outcome. onlytrainings.comtandfonline.com For instance, aminofunctional and glycidoxy functional silanes are preferred for use in epoxy resin systems to enhance adhesive properties and mechanical strength. onlytrainings.com Similarly, sulfido-silanes are employed in silica-reinforced rubber for tires to bridge the silica (B1680970) filler with the hydrocarbon rubber, improving the composite's properties. russoindustrial.ruonlytrainings.com

The effectiveness of a silane coupling agent is directly related to the reactivity of its organofunctional group with the specific resin. tandfonline.com These interactions can range from forming interpenetrating polymer networks (IPNs) at the interface to creating primary chemical bonds with the polymer matrix. tandfonline.commdpi.com This tailored functionality allows for significant improvements in the final material's properties, such as enhanced adhesion, increased mechanical strength, better dispersion of fillers, improved durability, and greater resistance to moisture and abrasion. sinosil.comonlytrainings.com The versatility offered by the wide array of available functional groups—including alkyl, amino, epoxy, and methacryloxy—enables scientists to precisely engineer the interfacial properties for applications ranging from microelectronics to biomedical devices. sinosil.comzmsilane.com

Research Context and Potential Applications of 3-Cyanopropylphenyldimethoxysilane

Within the vast family of organofunctional silanes, this compound represents a compound of specific academic and industrial interest. Its structure features a cyanopropyl group as the organofunctional moiety and two hydrolyzable methoxy groups attached to the silicon atom, along with a phenyl group. The cyano (-C≡N) group is highly polar and reactive, making cyanopropyl-functionalized silanes valuable in surface modification and organic synthesis. cfsilicones.com

The presence of the cyanopropyl group suggests potential applications where specific polarity and reactivity are required. Cyano-functional silanes are known for their use as surface modifiers for silica in both reversed-phase and normal-phase chromatography. cfsilicones.com In reversed-phase chromatography, they offer different selectivity compared to traditional C8 or C18 phases. cfsilicones.com Furthermore, the cyano group's properties make these silanes candidates for use in advanced applications like electrochemical energy storage devices. They can enhance the compatibility between electrodes and electrolytes, forming a stable protective film at the electrode interface, which can suppress electrolyte decomposition and improve battery performance, including cycle life and discharge capacity. cfsilicones.com The phenyl group attached to the silicon atom can also influence the compound's thermal stability and refractive index, making it a subject of research for specialized optical or high-temperature applications.

Table 1: Properties of this compound

Property Value
CAS Number 204760-82-7
Molecular Formula C₁₂H₁₇NO₂Si
Molecular Weight 235.35 g/mol
Boiling Point 138°C @ 1 mmHg
Density 1.103 g/cm³
Refractive Index 1.497
Flash Point >110°C (>230°F)
Hydrolytic Sensitivity Reacts slowly with moisture/water

Source: chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2Si B1585706 3-Cyanopropylphenyldimethoxysilane CAS No. 204760-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[dimethoxy(phenyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLNEUKFYBCJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC#N)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374107
Record name 3-Cyanopropylphenyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204760-82-7
Record name 3-Cyanopropylphenyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of 3 Cyanopropylphenyldimethoxysilane

Hydrolysis Reactions of Alkoxysilane Groups in 3-Cyanopropylphenyldimethoxysilane

The initial step in the transformation of this compound is the hydrolysis of its two methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH). This reaction is a nucleophilic substitution at the silicon atom, where water molecules act as the nucleophiles. The presence of both a phenyl group and a cyanopropyl group attached to the silicon atom introduces a unique combination of steric and electronic effects that influence the rate of this process. nih.govnih.gov

This equilibrium reaction is typically slow in neutral conditions and requires catalysis to proceed at a practical rate. The stepwise hydrolysis of the two methoxy groups occurs at different rates, with the first hydrolysis step generally being the rate-limiting one.

Catalytic Effects (Acidic and Basic Conditions)

The rate of hydrolysis of this compound is significantly accelerated by the presence of either an acid or a base catalyst. nih.gov The mechanisms of catalysis, however, differ substantially between the two conditions.

Under acidic conditions , the reaction is initiated by the protonation of an oxygen atom of one of the methoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule. nih.gov This process typically proceeds via an SN2-type mechanism. The hydrolysis rate in acidic media is influenced by both steric and resonance effects of the substituents on the silicon atom. researchgate.net For a related compound, 3-cyanopropyltriethoxysilane (B86997) (CTES), the activation energy for hydrolysis in an acidic medium was found to be 58 kJ mol⁻¹. researchgate.net It is expected that the phenyl group in this compound would exert a significant steric hindrance, potentially slowing the reaction compared to simpler alkylsilanes.

In basic conditions , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This forms a pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) ion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol (B129727). The reaction rate under basic conditions is sensitive to steric, resonance, and polarity effects. researchgate.net For CTES, the activation energy for hydrolysis in an alkaline medium was determined to be 20 kJ mol⁻¹, indicating a faster reaction compared to acidic conditions. researchgate.net The electron-withdrawing nature of the cyano group can influence the reaction rate by affecting the polarity of the silicon center.

Catalytic ConditionProposed MechanismKey Influencing FactorsActivation Energy (for CTES)
Acidic SN2-type backside attack by water on protonated silane (B1218182)Steric hindrance, Resonance effects58 kJ mol⁻¹ researchgate.net
Basic Nucleophilic attack by hydroxide ionSteric hindrance, Resonance effects, Polarity20 kJ mol⁻¹ researchgate.net

Influence of Water-to-Silane Ratio

The stoichiometry of the hydrolysis reaction indicates that two moles of water are required for the complete hydrolysis of one mole of this compound. However, the water-to-silane molar ratio (r) is a critical parameter that significantly affects the reaction kinetics and the extent of hydrolysis. nih.gov

An increase in the water content generally enhances the rate of hydrolysis up to a certain point. nih.gov A higher concentration of water can favor the forward reaction, leading to a more complete and faster conversion of methoxy groups to silanol groups. However, an excessively high water-to-silane ratio can lead to insolubility of the non-polar silane, which may inhibit the reaction. nih.gov The water content also plays a role in determining whether the subsequent condensation reactions produce water or alcohol as a byproduct. nih.gov Studies on other organotrialkoxysilanes have shown that the water content influences the structure of the resulting oligomers, with different ratios favoring linear, cyclic, or bicyclic structures. nih.gov

Impact of Solvent Polarity and Temperature

The choice of solvent and the reaction temperature are crucial factors that modulate the hydrolysis kinetics of this compound.

Solvent Polarity: The hydrolysis reaction is often carried out in a co-solvent system, such as an alcohol-water mixture, to ensure the miscibility of the silane and water. The polarity of the solvent can influence the reaction rate. For instance, in the hydrolysis of CTES, hydrogen bonding between the solvent and the silane was found to play a significant role, particularly in solvents like acetonitrile. nih.gov The dipole moment of the alkoxysilane also contributes to its reactivity in different solvents. nih.gov Generally, solvents that can effectively solvate the transition states of the hydrolysis reaction will accelerate the process.

Condensation Reactions and Siloxane Network Formation from Hydrolyzed this compound

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. These reactions are responsible for the oligomerization and eventual polycondensation of the silane, leading to the formation of a three-dimensional polysiloxane network.

Formation of Si-O-Si Bonds

The condensation reaction can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 (NC(CH₂)₃)(C₆H₅)Si(OH)₂ → [(NC(CH₂)₃)(C₆H₅)Si(OH)-O-(HO)Si(C₆H₅)(CH₂)₃CN] + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol. (NC(CH₂)₃)(C₆H₅)Si(OH)₂ + (NC(CH₂)₃)(C₆H₅)Si(OCH₃)₂ → [(NC(CH₂)₃)(C₆H₅)Si(OH)-O-Si(OCH₃)(C₆H₅)(CH₂)₃CN] + CH₃OH

The relative rates of these condensation reactions are influenced by factors such as pH, catalyst, and the concentration of water and silanol groups. nih.govgelest.com The condensation reactions, like hydrolysis, are catalyzed by both acids and bases. In acidic conditions, condensation is generally slower than hydrolysis, allowing for a build-up of silanol intermediates. researchgate.net Conversely, in basic conditions, condensation is often rapid and can occur concurrently with hydrolysis. researchgate.net

Oligomerization and Polycondensation Pathways

The continuous formation of siloxane bonds leads to the growth of oligomers from the hydrolyzed this compound monomers. The structure of these oligomers can vary from linear chains to cyclic structures. alfa-chemistry.com The presence of two functional groups on the silicon atom allows for the formation of linear or cyclic polysiloxanes.

The bulky phenyl group can sterically hinder the formation of highly cross-linked, dense networks, potentially favoring the formation of more linear or ladder-like structures. gelest.com The properties of the final polysiloxane material, such as thermal stability and refractive index, are significantly influenced by the presence of the phenyl groups. researchgate.netbuct.edu.cn The cyanopropyl group, being polar, can also affect the intermolecular interactions within the developing polymer network. cfsilicones.com

Mechanistic Investigations of Organofunctional Silane Reactivity

The reactivity of organofunctional silanes like this compound is fundamentally characterized by a two-stage reaction mechanism: hydrolysis and condensation. mdpi.comgarzantispecialties.com These molecules act as molecular bridges, coupling inorganic materials to organic polymers through their dual functionality. mdpi.comgarzantispecialties.com The general structure, R'Si(OR)₃, where R' is an organofunctional group and (OR) is a hydrolyzable alkoxy group, dictates this behavior. mdpi.com In the case of this compound, the molecule possesses two hydrolyzable methoxy groups (-OCH₃) on the silicon atom, a non-hydrolyzable phenyl group, and a cyanopropyl group that provides specific functionality.

The initial step, hydrolysis, is triggered by the presence of water, often catalyzed by an acid or a base. During this stage, the methoxy groups are replaced by hydroxyl groups (-OH), converting the silane into a reactive silanol intermediate (3-Cyanopropylphenylsilanediol). garzantispecialties.com This reaction is reversible and proceeds stepwise.

Hydrolysis Reaction: R'PhSi(OCH₃)₂ + 2H₂O ⇌ R'PhSi(OH)₂ + 2CH₃OH (where R' = -CH₂(CH₂)₂CN)

Following hydrolysis, the newly formed silanols are highly reactive and undergo condensation reactions with other silanols or with hydroxyl groups present on the surface of an inorganic substrate (like silica (B1680970) or metal oxides). garzantispecialties.com This results in the formation of stable siloxane bonds (Si-O-Si), creating a durable, cross-linked network or a covalent bond to the substrate surface. garzantispecialties.comutwente.nl

Condensation Reactions:

Self-condensation: 2 R'PhSi(OH)₂ → (HO)Si(Ph)(R')-O-Si(Ph)(R')(OH) + H₂O

Surface Reaction: R'PhSi(OH)₂ + Substrate-OH → Substrate-O-Si(Ph)(R')(OH) + H₂O

Kinetic Modeling of Sol-Gel Processes Involving this compound

The sol-gel process, which encompasses the hydrolysis and condensation reactions of alkoxysilanes, can be described through kinetic modeling to understand and control material formation. researchgate.netresearchgate.net The kinetics are complex, as they involve a series of consecutive and parallel reactions, including the stepwise hydrolysis of methoxy groups and the subsequent condensation of various silanol species. researchgate.net The rates of these reactions are highly dependent on factors such as pH, temperature, solvent, water-to-silane ratio, and the type of catalyst used. mdpi.comresearchgate.net

Kinetic studies on similar organofunctional silanes, such as 3-cyanopropyltriethoxysilane (CTES), provide insight into the expected behavior of this compound. For CTES, the activation energy for hydrolysis was found to be significantly different in acidic versus alkaline media, highlighting the strong influence of the catalyst on the reaction pathway.

Activation Energies for Hydrolysis of 3-Cyanopropyltriethoxysilane (CTES) researchgate.net
Catalytic MediumActivation Energy (kJ mol⁻¹)
Acidic58
Alkaline20

The rate constants for hydrolysis (kₕ) and condensation (k꜀) can be determined experimentally. Techniques like in-situ optical turbidity scanning and dynamic light scattering are employed to monitor the sol-gel kinetics in real-time. mdpi.comnih.govx-mol.com These methods can track the dissolution of the water-immiscible silane phase as hydrolysis proceeds and monitor the growth of particles as condensation leads to the formation of a siloxane network. mdpi.comnih.gov The steric and electronic properties of the non-hydrolyzable organic groups (phenyl and cyanopropyl) on the silicon atom are critical factors that distinguish the reaction kinetics from those of tetra-alkoxysilanes like TEOS. mdpi.comnih.gov The modeling often simplifies the complex reaction network but provides valuable parameters for predicting gelation times and the structure of the final material. researchgate.net

Formation and Architecture of Siloxane Networks and Hybrid Materials Derived from 3 Cyanopropylphenyldimethoxysilane

Sol-Gel Processing of 3-Cyanopropylphenyldimethoxysilane Systems

The sol-gel process is a versatile method for producing solid materials from small molecules. For this compound, this process involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) followed by the condensation of the resulting silanol (B1196071) groups (Si-OH) to form a siloxane network (Si-O-Si).

The initial step is the hydrolysis reaction, where water attacks the silicon atom, leading to the replacement of methoxy groups with hydroxyl groups and the release of methanol (B129727). This reaction is typically catalyzed by either an acid or a base.

Hydrolysis: R(C₆H₅)Si(OCH₃)₂ + 2H₂O ⇌ R(C₆H₅)Si(OH)₂ + 2CH₃OH (where R = 3-cyanopropyl)

Following hydrolysis, the condensation reactions begin. These can occur between two silanol groups to form a siloxane bond and a water molecule, or between a silanol group and a methoxy group to form a siloxane bond and a methanol molecule.

Condensation: 2 R(C₆H₅)Si(OH)₂ → (HO)Si(R)(C₆H₅)-O-Si(R)(C₆H₅)(OH) + H₂O R(C₆H₅)Si(OH)₂ + R(C₆H₅)Si(OCH₃)₂ → (CH₃O)Si(R)(C₆H₅)-O-Si(R)(C₆H₅)(OH) + CH₃OH

These reactions continue, leading to the formation of larger oligomers and polymers, which eventually link together to form a three-dimensional network, resulting in a gel. The phenyl and 3-cyanopropyl groups remain as organic functionalities attached to the silicon atoms, influencing the final properties of the material.

Factors Governing Gelation and Network Morphology

The transition from a colloidal suspension (sol) to a solid matrix (gel) and the final structure of the siloxane network are governed by several key factors. The choice of catalyst, the concentration of water, temperature, and the solvent system all play critical roles in directing the kinetics of hydrolysis and condensation.

For related cyanopropylalkoxysilanes, such as 3-cyanopropyl triethoxysilane (B36694), studies have shown that the type of catalyst significantly impacts the reaction energetics. scienceopen.com In alkaline conditions, the hydrolysis reaction is exothermic, while in an acidic medium, it is endothermic. scienceopen.com The rate of polymerization is also highly dependent on the catalyst concentration. scienceopen.com

The morphology of the resulting network can range from linear or branched polymers to densely cross-linked, porous structures. A low water-to-silane ratio and a catalyst that favors condensation over hydrolysis tend to produce more polymeric, less-condensed structures. Conversely, conditions that promote rapid and complete hydrolysis before significant condensation lead to more highly cross-linked and particulate-like morphologies.

Table 1: Factors Influencing Gelation of Cyanopropyl-functionalized Silanes

FactorEffect on Hydrolysis/CondensationResulting Network Morphology
Catalyst (Acid) Promotes rapid hydrolysis.Tends to form more linear or randomly branched polymers, leading to finer network structures.
Catalyst (Base) Promotes rapid condensation of silanols.Favors the formation of more compact, highly branched, and particulate-like clusters.
Water/Silane (B1218182) Ratio Higher ratios increase hydrolysis rate.High ratios lead to more complete hydrolysis and higher cross-linking density. Low ratios can result in incomplete condensation and residual alkoxy/hydroxyl groups.
Temperature Increases reaction rates for both hydrolysis and condensation.Higher temperatures can accelerate gelation but may lead to less controlled and more heterogeneous network structures.
Solvent Affects precursor solubility and can influence reaction rates.The choice of solvent can impact the phase separation and porosity of the final gel.

Design and Fabrication of Organic-Inorganic Hybrid Materials

This compound is a prime precursor for creating organic-inorganic hybrid materials. These materials integrate the properties of both organic polymers (flexibility, functional groups) and inorganic glasses (rigidity, thermal stability) at the molecular scale. The phenyl group imparts thermal stability and hydrophobicity, while the cyanopropyl group offers a polar site that can be used for further chemical modification or to influence properties like dielectric constant and adhesion.

The fabrication process typically involves the co-condensation of this compound with other precursors, such as tetraethoxysilane (TEOS) or other organofunctional silanes, via the sol-gel method. researchgate.net This allows for the creation of materials with tailored properties by adjusting the ratio and type of organic and inorganic components. researchgate.net

Molecular-Level Control of Hybrid Material Architectures

Achieving molecular-level control over the architecture of these hybrids is crucial for tailoring their final properties. This control is exerted by carefully managing the reaction conditions during the sol-gel process. The relative reactivity of the different silane precursors is a key parameter. Since this compound has two hydrolyzable methoxy groups, it acts as a network chain extender or a component that can introduce linear elements into a network formed by trifunctional or tetrafunctional silanes.

By adjusting factors such as pH, catalyst, and precursor concentration, it is possible to control the distribution of the organic functional groups within the inorganic siloxane matrix. For instance, slow addition of water under acidic catalysis can promote a more random copolymerization of different silane precursors, leading to a homogeneous hybrid. In contrast, basic catalysis, which accelerates condensation, can lead to phase separation and the formation of nano-domains rich in the organic component dispersed within the inorganic matrix. researchgate.net This allows for the creation of materials with controlled porosity, refractive index, and mechanical properties.

Self-Assembly Phenomena of this compound

The amphiphilic nature of this compound, with its hydrolyzable methoxysilane (B1618054) "head" and its organic phenyl and cyanopropyl "tail," enables it to undergo self-assembly at interfaces. This process involves the spontaneous organization of molecules into ordered structures.

Formation of Ordered Monolayer and Multilayer Structures

On suitable substrates, such as silicon wafers with a native oxide layer, glass, or certain metals, this compound can form self-assembled monolayers (SAMs). youtube.com The formation process begins with the chemisorption of the silane headgroup onto the hydroxylated surface. youtube.com The methoxy groups first hydrolyze, either with trace water on the surface or in the deposition solution, to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate surface (e.g., Si-OH), forming stable covalent Si-O-Si bonds.

Once anchored to the surface, the organic tails, consisting of the phenyl and cyanopropyl groups, orient themselves to minimize free energy. youtube.com Van der Waals interactions between adjacent organic chains and potential dipole-dipole interactions involving the cyano groups contribute to the formation of a densely packed and ordered two-dimensional structure. youtube.comcapes.gov.br The process starts with the formation of small islands of ordered molecules that grow and coalesce to cover the entire substrate with a single monolayer. youtube.com The final orientation and packing density of the monolayer are influenced by the deposition conditions, including solvent, temperature, and concentration. nih.gov

Polymerization and Crosslinking Strategies Utilizing this compound

The polymerization of this compound primarily occurs through the hydrolysis and condensation of its two methoxy groups, leading to the formation of polysiloxane chains. Because it is a difunctional silane, it tends to form linear or cyclic polysiloxane structures on its own.

Polymerization Reaction: n R(C₆H₅)Si(OCH₃)₂ + n H₂O → [-Si(R)(C₆H₅)-O-]n + 2n CH₃OH (where R = 3-cyanopropyl)

When co-reacted with trifunctional or tetrafunctional silanes, this compound is incorporated into a three-dimensional network, acting as a component that modifies the network's density and flexibility. The crosslinking strategy involves controlling the stoichiometry and reaction conditions to achieve the desired degree of network formation.

Kinetic studies on the closely related 3-cyanopropyl triethoxysilane show that the polymerization rate is strongly dependent on the catalyst and water concentration. scienceopen.com The activation energy for hydrolysis differs significantly between acidic (58 kJ mol⁻¹) and alkaline (20 kJ mol⁻¹) media, indicating different reaction mechanisms and kinetics. scienceopen.com The rate constant for polymerization increases non-linearly with the water concentration in an acidic medium, highlighting the complexity of the reaction pathways. scienceopen.com These findings suggest that similar principles govern the polymerization and crosslinking of this compound, allowing for strategic control over the final material structure.

Table 2: Research Findings on Polymerization of Related Alkoxysilanes

ParameterCatalystObservationReference
Activation Energy of Hydrolysis Alkaline20 kJ mol⁻¹ scienceopen.com
Activation Energy of Hydrolysis Acidic58 kJ mol⁻¹ scienceopen.com
Reaction Enthalpy AlkalineExothermic scienceopen.com
Reaction Enthalpy AcidicEndothermic scienceopen.com
Effect of Water Concentration (Acidic) Increasing [H₂O]Non-linear (power of 2) increase in rate constant. scienceopen.com

Advanced Characterization Techniques for 3 Cyanopropylphenyldimethoxysilane Systems

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for probing the molecular structure and transformations of 3-cyanopropylphenyldimethoxysilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydrolysis and condensation reactions of alkoxysilanes like this compound. nih.govucsb.edu By analyzing the chemical shifts and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can track the consumption of reactants, the formation of intermediates (silanols), and the evolution of the final polysiloxane network. ucsb.edunih.govumich.edu

¹H NMR: This technique is particularly useful for monitoring the hydrolysis process by observing the disappearance of the methoxy (B1213986) group protons and the appearance of protons from the methanol (B129727) byproduct. researchgate.netsol-gel.net The integration of these signals provides quantitative data on the extent of the reaction.

¹³C NMR: ¹³C NMR provides detailed information about the carbon skeleton of the molecule. umich.edu Changes in the chemical environment of the carbon atoms adjacent to the silicon atom and in the cyanopropyl and phenyl groups can be monitored to understand the effects of hydrolysis and condensation on the organic moieties. nih.govresearchgate.net

²⁹Si NMR: As the core of the silane (B1218182) molecule, the silicon atom's magnetic environment is highly sensitive to its bonding state. huji.ac.il ²⁹Si NMR is instrumental in distinguishing between the starting dimethoxysilane (B13764172), the hydrolyzed silanol (B1196071) intermediates, and the various condensed species (dimers, trimers, and higher oligomers) forming the siloxane (Si-O-Si) network. ucsb.edunih.govresearchgate.net The different silicon environments, often denoted as T⁰ (unreacted), T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and so on, can be quantified to determine the degree of condensation and the cross-linking density of the resulting polymer network. sol-gel.net Two-dimensional ²⁹Si-¹H heteronuclear correlation MAS-NMR spectroscopy can further probe the local environments of the various silicon sites in the final gel network. ucsb.edu

Table 1: Representative NMR Data for Silane Systems

Nucleus Type of Information Typical Chemical Shift Ranges (ppm)
¹H Monitoring hydrolysis (disappearance of -OCH₃) Specific shifts depend on the full molecular structure
¹³C Structural integrity of organic groups Specific shifts depend on the full molecular structure

| ²⁹Si | Degree of condensation (T structures) | -40 to -80 (for T structures in polysiloxanes) |

This table provides generalized information. Actual chemical shifts are dependent on the specific molecular environment and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring chemical bond changes during the reactions of this compound. nsf.govnih.gov

Functional Group Identification: The FTIR spectrum of the monomer will exhibit characteristic absorption bands corresponding to its various functional groups. libretexts.orgpressbooks.pub These include the C≡N stretch of the cyano group, the Si-O-C stretching of the methoxy groups, the C-H stretching and bending of the alkyl and phenyl groups, and the Si-phenyl bond vibrations. researchgate.net

Monitoring Hydrolysis and Condensation: During hydrolysis, the intensity of the Si-O-C bands will decrease, while a broad band corresponding to the O-H stretching of newly formed silanol (Si-OH) groups will appear. researchgate.net As condensation proceeds, this Si-OH band will diminish, and a strong, broad absorption band characteristic of the Si-O-Si (siloxane) bond will emerge and grow in intensity, indicating the formation of the polymer network. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for this compound Systems

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C≡N Stretching ~2245
C-H (aromatic) Stretching ~3070
C-H (aliphatic) Stretching ~2960, ~2870
Si-O-C Stretching ~1090, ~840
Si-O-Si Stretching ~1130-1000 (broad)
O-H (in Si-OH) Stretching ~3700-3200 (broad)

| Si-Phenyl | Bending | ~1430 |

Note: The exact positions of the peaks can vary depending on the molecular environment and the state of the material.

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule, particularly those that are non-polar or symmetric. ru.nlnih.gov

For this compound, Raman spectroscopy can be used to:

Probe the symmetric vibrations of the phenyl ring and the C≡N triple bond. researchgate.net The position and width of these peaks can be sensitive to the local chemical environment and the degree of polymerization.

Monitor the formation of the Si-O-Si network, as the symmetric stretching of these bonds is Raman active.

Investigate structural transitions and the presence of different conformers or phases within the material. The low-frequency region of the Raman spectrum can provide insights into the lattice and chain vibrational modes of the resulting polymer. arxiv.org

Table 3: Comparison of FTIR and Raman Spectroscopy for this compound Analysis

Feature FTIR Spectroscopy Raman Spectroscopy
Principle Absorption of infrared radiation Inelastic scattering of monochromatic light
Active Vibrations Vibrations with a change in dipole moment Vibrations with a change in polarizability
Strong Signals Polar functional groups (e.g., C=O, O-H, C≡N) Non-polar and symmetric bonds (e.g., C-C, C=C, Si-O-Si symmetric stretch)

| Water Interference | Strong, can obscure other peaks | Weak, making it suitable for aqueous solutions |

Mass spectrometry (MS) is a valuable technique for analyzing the early stages of condensation of this compound. It allows for the identification and characterization of oligomeric species formed during the sol-gel process. By ionizing the sample and separating the ions based on their mass-to-charge ratio, MS can provide a detailed distribution of the molecular weights of the various siloxane oligomers present. This information is crucial for understanding the initial polymerization mechanisms and the structural evolution of the network.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements within the top few nanometers of a material's surface. researchgate.net For systems involving this compound, especially when used as a surface modification agent or in thin films, XPS is critical for:

Confirming Surface Functionalization: XPS can verify the presence of silicon, carbon, nitrogen, and oxygen on a substrate, confirming the successful deposition of the silane. mdpi.comdiva-portal.org

Determining Elemental Ratios: Quantitative analysis of the XPS signals allows for the determination of atomic ratios (e.g., C:Si, N:Si), which can be compared to the theoretical stoichiometry of the molecule. mdpi.com

Analyzing Chemical States: High-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions can distinguish between different chemical environments. For instance, the Si 2p peak can differentiate between unreacted Si-O-C bonds and condensed Si-O-Si bonds. The O 1s signal can distinguish between Si-O-C, Si-O-H, and Si-O-Si environments. mdpi.com This provides insight into the degree of hydrolysis and condensation at the surface. mdpi.com

Microscopic and Imaging Techniques for Morphological and Interfacial Characterization

Microscopic techniques are essential for visualizing the morphology of materials derived from this compound, from the nanoscale to the microscale. researchgate.netresearchgate.net These techniques provide a direct view of the structure, phase separation, and interfacial characteristics of the resulting polymers, composites, or surface coatings.

Commonly used techniques include:

Transmission Electron Microscopy (TEM): TEM is used to image the internal structure of thin samples. frontiersin.orgfrontiersin.org It can reveal details about the phase distribution in hybrid materials, the dispersion of any incorporated nanoparticles, and the cross-sectional structure of films.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface at the nanoscale. researchgate.net It can provide three-dimensional topographical images and measure surface roughness. AFM is particularly useful for analyzing the morphology of thin films and self-assembled monolayers on substrates.

These imaging techniques provide complementary information to the spectroscopic methods, offering a complete picture of the chemical and physical structure of this compound-based systems. frontiersin.org

Thermal Analysis Techniques for Network Development and Functional Group Quantification

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature. rroij.com For silane systems, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

TGA measures the change in mass of a sample as it is heated over time. It is highly effective for quantifying the amount of organic material, such as a silane coupling agent, on an inorganic substrate like silica (B1680970) or metal oxide nanoparticles. researchgate.net As the temperature increases, the silane decomposes, resulting in a distinct weight loss. The magnitude of this weight loss can be directly correlated to the amount of silane grafted onto the surface.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. rroij.comtudelft.nl This technique is sensitive to thermal events such as melting, crystallization, and glass transitions. mdpi.com In systems involving this compound, DSC is used to monitor the curing or cross-linking reactions (polycondensation) of the silane. These reactions are typically exothermic, producing a distinct peak in the DSC thermogram. The enthalpy (area under the peak) of this transition can provide information about the extent of the reaction and the development of the siloxane network.

Table 2: Representative TGA Data for Silane-Coated Nanoparticles This table illustrates typical data derived from a TGA experiment, showing the quantification of a silane coating on a substrate. The weight loss in the 200-600°C range is attributed to the decomposition of the grafted organic silane.

SampleTemperature Range (°C)Mass Loss (%)Interpretation
Bare Nanoparticles30-8001.5Loss of physisorbed water and dehydroxylation
Silane-Coated Nanoparticles30-2000.5Loss of physisorbed water/solvent
200-6008.2Decomposition of grafted silane layer

Chromatographic Methods for Monitoring Reaction Progress and Oligomer Distribution

Chromatographic techniques are essential for separating and analyzing complex mixtures. For silane chemistry, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most relevant method. SEC separates molecules based on their hydrodynamic volume, or size in solution. nih.govwaters.com Larger molecules elute from the chromatography column faster than smaller molecules. nih.gov

This technique is invaluable for studying the hydrolysis and condensation reactions of this compound. As the silane molecules react, they form larger oligomers and polymers. SEC can be used to monitor this process by taking samples at different reaction times. The resulting chromatograms show the disappearance of the monomer peak and the growth of peaks corresponding to dimers, trimers, and larger oligomers. mdpi.com This provides direct insight into the reaction kinetics.

Furthermore, SEC is the primary method for determining the molecular weight distribution of the resulting polysiloxane. researchgate.netresearchgate.net By calibrating the system with standards of known molecular weight, one can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net Systems have even been developed for continuous online rapid SEC monitoring of polymerizations (CORSEMP), allowing for near real-time analysis of reaction progress. researchgate.net

Table 3: Typical GPC Results for Silane Oligomerization This interactive table presents characteristic molecular weight data obtained from GPC analysis of a this compound condensation reaction. The increase in molecular weight and PDI over time indicates the progression of polymerization.

Reaction Time (hours)Number-Average MW (Mn) (g/mol)Weight-Average MW (Mw) (g/mol)Polydispersity Index (PDI)
14505201.16
41,1001,4501.32
122,5003,8001.52
244,2007,1001.69

Computational and Theoretical Investigations of 3 Cyanopropylphenyldimethoxysilane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Bond Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyanopropylphenyldimethoxysilane, such calculations could illuminate its electronic characteristics, predict its reactivity, and analyze the stability of its chemical bonds.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is central to its function, particularly in its role as a coupling agent or surface modifier. Hydrolysis of the methoxy (B1213986) groups is a critical initial step, followed by condensation reactions. DFT calculations could map out the energy profiles of these reaction pathways. By locating the transition state structures and calculating their corresponding energy barriers, researchers could predict the kinetics of these processes under various conditions. This would provide a foundational understanding of how the molecule interacts with surfaces and other molecules.

Thermochemical Properties of Organosilane Species

Thermochemical data, such as enthalpy of formation, Gibbs free energy, and heat capacity, are crucial for predicting the stability and equilibrium of chemical reactions involving this compound. DFT methods can be used to calculate these properties for the parent molecule and its various reaction intermediates and products. This information is vital for process optimization in industrial applications and for understanding the compound's behavior in different environments.

Molecular Dynamics (MD) Simulations for Molecular Interactions and Self-Assembly

Molecular dynamics simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a system. For this compound, MD simulations would be instrumental in understanding how ensembles of these molecules behave, particularly at interfaces.

Modeling of Silane-Surface Interactions and Adsorption Mechanisms

A primary application of silanes like this compound is the modification of surfaces. MD simulations can model the intricate process of how these molecules approach, adsorb onto, and arrange themselves on various substrates (e.g., silica (B1680970), metal oxides). By simulating the interactions between the silane's functional groups (cyano, phenyl, and methoxy) and the surface atoms, one can gain a detailed picture of the adsorption mechanism, including the orientation and binding energy of the adsorbed molecules.

Conformational Analysis and Adsorption-Induced Structural Changes

The flexibility of the cyanopropyl and phenyl groups allows this compound to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, both in solution and upon adsorption to a surface. This analysis would reveal the most stable conformations and how the molecule's structure might change as it binds to a substrate. Understanding these adsorption-induced structural changes is key to predicting the properties of the resulting modified surface.

Predictive Modeling of Material Properties Based on Silane (B1218182) Chemistry

The ultimate goal of computational studies is often to predict the properties of new materials. By integrating the insights gained from quantum chemical calculations and molecular dynamics simulations, it would be possible to build predictive models for materials functionalized with this compound. For instance, one could model how the density and arrangement of the silane on a surface affect properties like adhesion, wettability, and thermal stability. These predictive models would be invaluable for the rational design of new materials with tailored functionalities.

Advanced Applications and Research Directions of Materials Derived from 3 Cyanopropylphenyldimethoxysilane

Advanced Materials and Protective Coatings

Organofunctional silanes are integral to the formulation of advanced materials and protective coatings, offering improved adhesion, durability, and chemical resistance.

Development of High-Performance Protective Coatings and Surface Treatments

In the realm of high-performance coatings, silanes are employed to enhance the bond between the coating and the substrate, a critical factor for long-term performance and corrosion resistance. They can be used as primers or incorporated directly into the coating formulation. The methoxy (B1213986) groups of the silane (B1218182) hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates, forming a durable siloxane bond (Si-O-Substrate). The organic functionality, in this case, the cyanopropyl and phenyl groups, would be oriented away from the surface to interact and co-react with the organic coating resin. While the cyano group can offer unique polarity and potential reactivity, and the phenyl group can enhance thermal stability and hydrophobicity, specific studies quantifying these effects for 3-Cyanopropylphenyldimethoxysilane in protective coatings are not found in the reviewed literature.

Formulation of Adhesives and Sealants with Enhanced Bonding Characteristics

Silane coupling agents are pivotal in the formulation of adhesives and sealants, where they act as adhesion promoters. specialchem.comevonik.com They improve the bond strength at the interface between the sealant or adhesive and the substrate, particularly under challenging environmental conditions like high humidity and temperature. specialchem.com The mechanism involves the formation of a chemical bridge between the inorganic substrate and the organic polymer matrix of the adhesive or sealant. While various aminofunctional and epoxysilanes are extensively studied and commercially used for this purpose, specific formulation data and performance characteristics of adhesives and sealants containing this compound are not detailed in the available research.

Surface Modification of Ceramics and Glass Substrates

The surface of ceramics and glass can be functionalized using organofunctional silanes to alter their surface properties, such as hydrophobicity, biocompatibility, or to prepare them for subsequent processing steps like the application of a coating or bonding to another material. The silane molecules form a self-assembled monolayer on the substrate surface. The choice of the organic functional group determines the new surface properties. While silanes with various functionalities are used for this purpose, specific studies detailing the surface modification of ceramics and glass with this compound and the resulting surface characteristics are not available.

Applications in Electronic Materials (e.g., Semiconductors, Dielectrics)

Silanes find application in the electronics industry for surface treatment of silicon wafers, as adhesion promoters for photoresists, and in the formulation of dielectric materials and encapsulants. They can improve the reliability and performance of electronic components by enhancing the adhesion of different layers and protecting sensitive circuits from moisture. Although research exists on the use of various silanes in electronic materials, there is no specific information available regarding the integration and performance of this compound in semiconductors or dielectric applications.

Nanotechnology and Nanocomposites

The functionalization of nanoparticles with silanes is a key technique in the development of advanced nanocomposites. This surface modification prevents the agglomeration of nanoparticles and ensures their homogeneous dispersion within a polymer matrix, leading to enhanced material properties.

The synthesis of nanocomposites often involves treating inorganic nanofillers, such as silica (B1680970) or zirconia, with a silane coupling agent. mdpi.com This treatment creates a stable interface between the nanoparticles and the polymer matrix, allowing for the effective transfer of properties from the nanoscale filler to the bulk material. While the use of silanes like (3-Methacryloyloxy)propyltrimethoxysilane (MPTMS) in dental nanocomposites has been reported, there is a lack of specific research on the synthesis and characterization of nanocomposites using this compound.

Functionalization of Nanoparticles for Improved Dispersion and Compatibility

The functionalization of nanoparticles is a critical step in the development of advanced composite materials, and this compound serves as a valuable surface modification agent in this context. As a silane coupling agent, it can create a durable chemical bridge between inorganic nanoparticle surfaces and organic polymer matrices.

The mechanism involves the hydrolysis of the methoxy groups (-OCH₃) on the silane, which then react with hydroxyl groups (-OH) present on the surface of inorganic nanoparticles, such as silica or other metal oxides. This reaction forms stable covalent bonds (Si-O-nanoparticle), effectively grafting the silane molecule onto the nanoparticle's surface. The exposed cyanopropyl and phenyl groups then alter the surface chemistry of the nanoparticle, making it more compatible with organic solvents or polymer matrices, thereby improving dispersion and preventing agglomeration.

In the context of polishing compositions used in semiconductor manufacturing, various silane coupling agents are employed to modify metal oxide particles. This modification is crucial for achieving the desired performance in chemical-mechanical polishing (CMP) processes.

Table 1: Examples of Silane Coupling Agents for Nanoparticle Modification

Compound Name Functional Groups Potential Application
This compound Cyano, Phenyl, Dimethoxy Surface Modification
Phenyltrimethoxysilane Phenyl, Trimethoxy Surface Modification
3-Aminopropyltrimethoxysilane Amino, Trimethoxy Surface Modification
3-Mercaptopropyltrimethoxysilane Mercapto, Trimethoxy Surface Modification
3-Cyanopropyltrimethoxysilane Cyano, Trimethoxy Surface Modification

This table is based on examples of silane coupling agents listed for modifying metal oxide particles in polishing compositions.

Fabrication of Organic-Inorganic Nanocomposites with Tunable Properties

The creation of organic-inorganic nanocomposites with finely tuned properties is a direct application of nanoparticle functionalization. By incorporating nanoparticles modified with this compound into a polymer matrix, new materials with enhanced characteristics can be fabricated.

The choice of silane coupling agent is instrumental in tuning the final properties of the nanocomposite. The phenyl group on this compound can enhance thermal stability and refractive index matching in certain polymers, while the cyanopropyl group can influence the polarity and reactivity of the particle surface. This allows for precise control over the mechanical, thermal, and optical properties of the resulting nanocomposite material. A primary example of such a nanocomposite is a polishing slurry, where modified abrasive particles (e.g., silica) are suspended in a chemical solution to flatten semiconductor wafers.

Biomaterials and Biomedical Systems

The application of this compound in the biomedical field is not extensively documented in publicly available research. However, its known functionalities suggest potential, yet largely unexplored, roles in this area.

Development of Biocompatible Coatings and Surface Modifications for Medical Devices

This compound is cited as a component in protective coating compositions designed to prevent corrosion on metallic substrates. google.com Such coatings are formulated from various alkoxysilanes that hydrolyze and condense to form a durable, cross-linked protective layer. google.com Corrosion resistance is a paramount requirement for many medical devices, especially metallic implants, as it prevents the leaching of potentially toxic metal ions into the body and ensures the structural integrity of the device.

While the available documentation focuses on general industrial applications, the principles are relevant to biocompatible coatings. google.com The silane's ability to form a stable, adherent layer on metal surfaces could be leveraged to create a barrier that improves the biocompatibility of medical-grade alloys.

Table 2: Example Dialkoxysilanes for Use in Protective Coatings

Compound Name Key Structural Features
This compound Phenyl, Cyano-functional
Dimethyldimethoxysilane Methyl-functional
Diphenyldimethoxysilane Phenyl-functional
Vinylphenyldiethoxysilane Vinyl, Phenyl-functional

This table provides examples of dialkoxysilanes that can be used to formulate protective coatings on metallic substrates. google.com

Utilization in Advanced Drug Delivery Systems

Currently, there is a lack of specific research in the public domain detailing the utilization of this compound in the formulation or development of advanced drug delivery systems.

Exploration in Tissue Engineering Applications

The exploration of this compound for tissue engineering applications, such as in the creation of scaffolds or the modification of surfaces to promote cell growth, is not widely documented in publicly available scientific literature.

Other Specialized Applications

Beyond the applications in coatings and surface modification, this compound has been identified for its role in highly specialized industrial processes. A notable application is its use as a surface-modifying agent for metal oxide particles in polishing compositions tailored for the electronics industry, particularly for the chemical-mechanical polishing (CMP) of semiconductor wafers. In this context, it helps to control the interaction between the abrasive particles and the surface being polished, ensuring a high-quality finish.

Development of Stationary Phases for Chromatography

The unique chemical structure of this compound makes it a candidate for creating specialized stationary phases for high-performance liquid chromatography (HPLC). When bonded to a silica support, the cyanopropyl group provides a moderately polar surface, while the phenyl group introduces aromatic selectivity.

Research Findings on Analogous Stationary Phases:

Stationary phases containing cyanopropyl ligands are known for their unique selectivity, capable of operating in both normal-phase and reversed-phase chromatography. silicycle.com They are less retentive than bare silica in normal-phase and the least retentive among non-polar stationary phases in reversed-phase chromatography. silicycle.com This dual-mode capability makes them versatile for separating compounds with a wide range of polarities.

The presence of a phenyl group in a stationary phase introduces π-π interaction capabilities, which are particularly useful for the separation of aromatic compounds and their positional isomers. nih.gov The combination of the cyano and phenyl groups in one ligand could, therefore, lead to a stationary phase with a distinct selectivity profile, offering a balance of polar and aromatic interactions.

A comparative study of different stationary phases, including those with cyano and phenyl functionalities, highlights the importance of the stationary phase chemistry in achieving desired separations. For instance, the separation of complex mixtures often benefits from the use of multiple, distinct stationary phases to achieve optimal resolution. rsc.org A stationary phase derived from this compound would add to the toolbox of available column chemistries, potentially enabling separations that are challenging on more common C18 or simple phenyl phases.

The performance of chiral stationary phases based on beta-cyclodextrin (B164692) derivatives has been shown to be enhanced by the presence of aromatic rings and carbonyl functional groups in the chiral selector. nih.gov This suggests that the phenyl and cyano groups of a 3-cyanopropylphenyl stationary phase could contribute to enhanced enantioselectivity in chiral separations.

Interactive Data Table: Comparison of Chromatographic Phase Characteristics

Stationary Phase TypePrimary Interaction MechanismsTypical Applications
C18 (Octadecyl)Hydrophobic (van der Waals) interactionsSeparation of non-polar to moderately polar compounds.
Phenylπ-π interactions, hydrophobic interactionsSeparation of aromatic compounds, positional isomers. nih.gov
Cyano (CN)Dipole-dipole interactions, weak hydrophobic interactionsNormal-phase and reversed-phase applications, separation of polar compounds. silicycle.com
Hypothetical 3-Cyanopropylphenyl Mixed-mode: Dipole-dipole, π-π, and hydrophobic interactions Potentially enhanced selectivity for aromatic compounds with polar functional groups.

Applications in Sensor Technology

The modification of electrode surfaces with functional silanes is a common strategy in the development of electrochemical sensors. The this compound molecule possesses features that could be advantageous in this context.

Potential Sensor Applications:

The nitrile (cyano) group can participate in hydrogen bonding and dipole-dipole interactions, which could be exploited for the selective binding of certain analytes. Furthermore, the phenyl group can engage in π-stacking interactions with aromatic analytes. The dimethoxysilane (B13764172) group allows for covalent attachment to the hydroxyl groups on the surface of electrode materials like silica or metal oxides.

The development of electrochemical sensors often involves the modification of working electrodes to enhance sensitivity and selectivity for target analytes. mdpi.com Materials like conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are used to modify electrodes to improve their performance. researchgate.net A monolayer of this compound on an electrode surface could create a well-defined interface for analyte interaction or for the subsequent immobilization of other sensor components like enzymes or antibodies.

While direct research on this compound in sensors is not available, the principles of surface modification suggest its potential utility. For example, the controlled arrangement of functional groups on a sensor surface is crucial for its performance. The silanization process with this molecule would lead to a self-assembled monolayer, providing a reproducible and stable surface.

Role in Catalytic Processes

Functionalized silica materials are widely used as supports for catalysts. The properties of the support can significantly influence the activity and selectivity of the catalyst. Modifying a silica surface with this compound could provide a unique environment for catalytic reactions.

Inferred Catalytic Roles:

The covalent grafting of organosilanes onto silica is a well-established method for creating catalyst supports. silicycle.com The organic functional group can act as a ligand for a metal catalyst or can influence the local environment around the active site.

The immobilization of palladium nanoparticles on amino-functionalized supports has been shown to create active and stable catalysts for hydrogenation reactions. cjcatal.com Although the cyano group is not as basic as an amino group, it can still coordinate to metal centers. The phenyl group can also interact with metal catalysts and substrates.

Similarly, rhodium complexes immobilized on silica surfaces have been used for catalytic 1,4-addition reactions. rsc.orgrsc.org The co-immobilization of organic functional groups alongside the metal complex can enhance catalytic activity. rsc.orgrsc.org A surface modified with this compound could provide a hydrophobic and electronically distinct environment that might favor certain catalytic transformations.

The immobilization of palladium catalysts on functionalized supports is also crucial for C-C coupling reactions like the Heck and Suzuki-Miyaura reactions. rsc.org The support can help in the recovery and reuse of the expensive palladium catalyst. The specific nature of the functional group on the support can impact the catalyst's performance.

Interactive Data Table: Potential Catalytic Systems Utilizing Functionalized Supports

Catalyst SystemFunctional Group on SupportPotential Role of Functional Group
Palladium NanoparticlesAminoElectron donation to Pd, stabilization of nanoparticles. cjcatal.com
Rhodium ComplexTertiary AmineCooperative catalysis, creating a specific reaction environment. rsc.org
Hypothetical Metal Catalyst 3-Cyanopropylphenyl Modulation of electronic properties of the metal, providing a specific microenvironment for the reaction.

Challenges and Future Perspectives in the Academic Research of 3 Cyanopropylphenyldimethoxysilane

Addressing Synthetic and Industrial Application Challenges

The synthesis and application of 3-Cyanopropylphenyldimethoxysilane are not without their difficulties. A primary synthetic challenge lies in achieving high purity and yield while preventing premature self-condensation of the methoxysilane (B1618054) groups. mdpi.com The reaction conditions must be carefully controlled to introduce the specific organic moieties without triggering unwanted side reactions. mdpi.com

Industrially, the compound's effectiveness as a coupling agent or surface modifier depends on achieving stable and uniform dispersion, particularly when functionalizing nanomaterials. mdpi.com A significant hurdle is the natural tendency of nanoparticles to aggregate, which can be mitigated by surface modification with silanes, though achieving a perfect monolayer remains a complex task. mdpi.comresearchgate.net Furthermore, the dual reactivity of the molecule—the hydrolysis and condensation of the methoxy (B1213986) groups at the inorganic interface and the interaction of the cyanopropyl group with the organic matrix—requires a delicate balance to ensure optimal performance and interfacial adhesion. mdpi.com

Table 1: Key Challenges in the Synthesis and Application of this compound

Category Specific Challenge Implication
Synthesis Control of Self-Condensation Difficulty in purification and storage; potential for polysiloxane by-product formation. mdpi.com
Purity and Yield Optimization Requires precise control of reaction conditions to avoid side reactions involving the cyano group. mdpi.com
Industrial Application Nanomaterial Aggregation Prevents uniform dispersion and compromises the final properties of composite materials. mdpi.comresearchgate.net
Interfacial Adhesion Achieving robust covalent bonding at both the inorganic surface and within the organic polymer matrix. mdpi.comresearchgate.net
Hydrolytic Stability The reactivity of dimethoxy-silanes must be managed to control the rate of hydrolysis and condensation. researchgate.net

Design and Synthesis of Novel Organosilane Architectures with Tailored Functionalities

The true potential of this compound lies in its use as a building block for more complex, tailor-made organosilane architectures. mdpi.com The ability to design the organoalkoxysilane structure is directly responsible for the polyfunctional nature of the resulting hybrid materials. mdpi.com Researchers are actively exploring post-synthetic modification, where the foundational silane (B1218182) is altered to introduce new capabilities without compromising the initial structure. mdpi.comnih.gov

The cyanopropyl group is a versatile anchor for further chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, fundamentally changing the functionality and application scope of the molecule. This allows for the creation of surfaces with specific chemical affinities, for example, as chelating agents for metal ions or as anchor points for biomolecules. mdpi.com The choice of functional group has been shown to directly influence the morphology of the resulting nanostructures; for example, studies on other functional silanes have demonstrated that amine- and allyl-functionalized particles can form ellipsoidal crystals, while thiol-functionalized particles may form nanofilaments. researchgate.net This suggests that the cyano group on this compound could be used to direct the assembly of unique nano-architectures.

Hyperbranched polymers (HBPs) represent another frontier, where silanes can act as core molecules, crosslinkers, or end-capping agents to create complex three-dimensional structures with a high density of functional groups. mdpi.com

Table 2: Potential Novel Architectures Derived from this compound

Derived Architecture Synthetic Strategy Tailored Functionality Potential Application
Amine-Functionalized Silane Reduction of the cyano (-CN) group to an amino (-NH2) group. Basic surface, site for further derivatization. Adhesion promotion, catalysis, bioconjugation. mdpi.com
Carboxylic Acid-Functionalized Silane Hydrolysis of the cyano (-CN) group to a carboxyl (-COOH) group. Acidic surface, metal chelation. Ion-exchange resins, anti-corrosion coatings. nih.gov
Organo-Silica Mesophases Co-condensation with tetraethoxysilane (TEOS) under templated conditions. High surface area, ordered porosity with cyano-functionalized pores. Selective adsorption, catalysis, drug delivery. researchgate.net
Hyperbranched Polymers (HBPs) Use as a core or branching unit in step-growth polymerization. High density of terminal cyano groups, unique rheological properties. mdpi.com Advanced coatings, rheology modifiers, nanocarriers.

Integration with Advanced Manufacturing Technologies

Advanced manufacturing, particularly additive manufacturing or 3D printing, offers new avenues for utilizing functional organosilanes. researchgate.net These technologies rely on materials with highly specific properties, such as photocurable resins or thermoplastic filaments, that can be precisely deposited and solidified. researchgate.net

This compound can be integrated into these processes as a functional additive. In composite filaments for Fused Deposition Modeling (FDM), it can serve as a coupling agent to enhance the bond between a polymer matrix (e.g., PLA, ABS) and an inorganic filler (e.g., glass fiber, silica), improving the mechanical strength of the printed object. In vat polymerization techniques like stereolithography (SLA), the silane could be incorporated into the photopolymer resin. Its phenyl group can enhance thermal stability, while the cyano group could be used to alter the polarity and reactivity of the resin. The ability to 3D print with specialized, additive-free inks, such as those made from MXenes for micro-supercapacitors, demonstrates the potential for creating highly functional devices. nih.gov A functional silane could be crucial in developing new printable inks where adhesion to the substrate or between layers is critical.

Sustainability and Environmental Considerations in Organosilicon Chemistry

The increasing focus on green chemistry has significant implications for organosilicon compounds. The primary environmental consideration is the release of alcohol (in this case, methanol) during the hydrolysis of alkoxysilanes. Dimethoxy-silanes like this compound offer an advantage over more common trimethoxy- or triethoxy-silanes as they release a smaller amount of volatile organic compound (VOC) per mole of silane. Research has indicated that dimethoxy-type silanes can be part of more environmentally friendly fabrication processes. researchgate.net

Future research is aimed at developing solvent-free application methods and exploring water-based silane systems to further reduce environmental impact. The design of synthetic pathways that are more atom-efficient and utilize less hazardous reagents is a key goal in sustainable organosilicon chemistry. nus.edu.sgwiley-vch.de The lifecycle of silane-modified materials, including their potential for recycling or degradation, is also an area of growing importance.

Emerging Research Trends and Interdisciplinary Approaches in Functional Silane Chemistry

The field of functional silane chemistry is continually evolving, driven by interdisciplinary demands for new materials with precise capabilities. One emerging trend is the use of organosilanes in advanced catalysis. For example, silanes are being investigated as versatile hydride sources in nickel-hydride catalysis for complex organic reactions, a role that leverages the specific reactivity of the Si-H bond, but points to the broader potential of tailored silicon compounds in synthesis. rsc.org

The move towards high-throughput and statistical methods for optimizing synthesis is also gaining traction. rsc.org By systematically varying reaction parameters like temperature and reactant ratios, researchers can more efficiently identify the optimal conditions for producing organosilane nanoparticles with desired properties, such as a specific surface charge. rsc.org

Interdisciplinary applications are expanding into fields like energy harvesting and biomedical devices. mdpi.comresearchgate.net Functional silanes are critical for modifying the surface of nanomaterials used in triboelectric nanogenerators or for creating biocompatible coatings on medical implants. mdpi.comresearchgate.net The future of this compound research will likely involve its integration into these complex systems, where its unique combination of functionalities can be leveraged to create next-generation technologies.

Q & A

Q. How should researchers address discrepancies in the hydrophobicity of silane-modified surfaces?

  • Resolution : Differing contact angle values (e.g., 90° vs. 110°) result from incomplete hydrolysis or substrate roughness. Combine SEM with XPS to correlate surface morphology with chemical composition. Annealing substrates post-modification reduces roughness-induced variability .

Methodological Best Practices

  • Safety Protocols : Handle in fume hoods with nitrile gloves and PPE. Avoid dust formation; use ethanol-based solutions to minimize inhalation risks .
  • Storage : Store under argon at –20°C to prevent hydrolysis. Monitor purity via NMR every 3 months .

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3-Cyanopropylphenyldimethoxysilane

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